Reduced Lipophilicity Compared to Ethyl Ester Analog
Methyl 5-amino-2-chloropyrimidine-4-carboxylate exhibits significantly lower lipophilicity than its closest analog, ethyl 5-amino-2-chloropyrimidine-4-carboxylate. The calculated LogP for the methyl ester is 0.97 , while the LogP for the ethyl ester is 1.47 [1]. This difference in lipophilicity is a critical parameter in drug discovery, influencing solubility, membrane permeability, and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.97 |
| Comparator Or Baseline | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: 1.47 |
| Quantified Difference | -0.50 LogP units (Target compound is less lipophilic) |
| Conditions | Calculated partition coefficient (LogP) data from reputable vendor databases |
Why This Matters
The lower LogP of the methyl ester may confer advantages in aqueous solubility and reduce off-target binding, making it a preferred starting material for developing drug candidates with improved drug-like properties.
- [1] YYBYY. (n.d.). 1-(5-氨基-2-氯嘧啶-4-基)-1-丁酮 ethyl 5-amino-2-chloropyrimidine-4-carboxylate. Retrieved from https://www.yybyy.com/ View Source
